
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 2-(trifluoromethyl)phenylacetonitrile with ammonia or an amine under specific conditions. One common method includes the use of a diazotization reaction followed by a nucleophilic substitution to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The nitrile group can participate in various biochemical reactions, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the amino group.
4-(Trifluoromethyl)phenylacetonitrile: Similar structure with the trifluoromethyl group at a different position.
3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups.
Uniqueness
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H7F3N2 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
2-[5-amino-2-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-2-1-7(14)5-6(8)3-4-13/h1-2,5H,3,14H2 |
InChIキー |
JAANDEIIWLUUCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


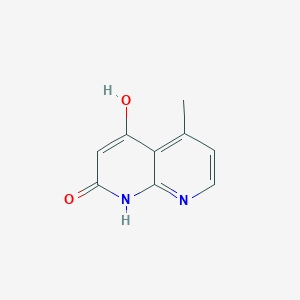

![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
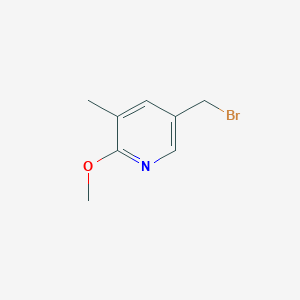
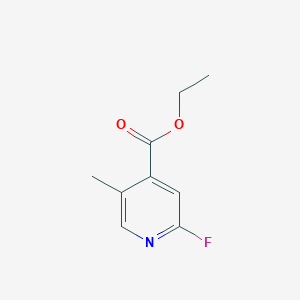

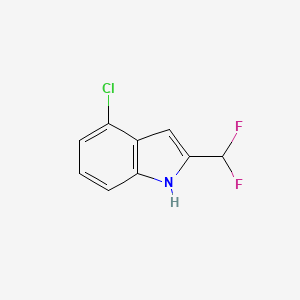


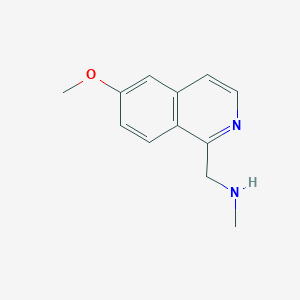



![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
